![molecular formula C20H17ClF3N3O5 B2421356 ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 338770-16-4](/img/structure/B2421356.png)

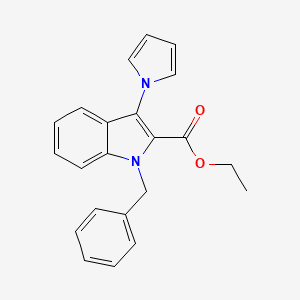

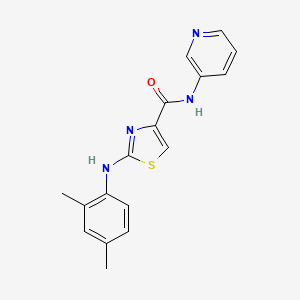

ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

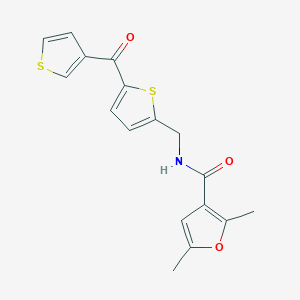

Description

The compound appears to contain a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Applications De Recherche Scientifique

Antimitotic and Anticancer Research

Ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate has been explored in the realm of antimitotic and anticancer research. Studies have found alterations at certain positions of similar compounds significantly affect cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells. These compounds exhibit in vitro cytotoxicities at less than 1 nM, showing a level of in vivo activity comparable to their in vitro potency (Temple et al., 1991).

Synthesis of Anticancer Agents

The compound has been involved in the synthesis of potential anticancer agents. For instance, its derivatives have shown effects on the proliferation and the mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Cytotoxicity Against Cultured Cells

Research also indicates that derivatives of this compound show potent cytotoxicity against cultured L1210 cells, suggesting their utility in anticancer applications. Such biological activities are attributed to the accumulation of cells at mitosis (Temple et al., 1982).

Metabolism and Biological Systems

The metabolism of similar compounds and their isomers has been studied, revealing different potencies in biological systems. For instance, both S- and R-isomers of certain derivatives are active, with the S-isomer showing more potency (Temple & Rener, 1992).

Synthesis of Trifluoromethyl Heterocycles

The compound plays a role in synthesizing a wide range of trifluoromethyl heterocycles, which are important in various chemical and pharmacological applications (Honey et al., 2012).

Binding with Cellular Tubulin

Studies have shown that ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate binds with cellular tubulin, producing an accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple, Rener, & Comber, 1989).

Glycine Transporter Inhibition

In a different area of research, derivatives of this compound have been identified as potent and orally available glycine transporter 1 inhibitors, showing potential in central nervous system therapeutic applications (Yamamoto et al., 2016).

Propriétés

IUPAC Name |

ethyl N-[(Z)-2-[[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-3-hydroxybut-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3N3O5/c1-3-31-19(30)27-18(29)14(11(2)28)10-25-13-5-6-16(15(21)8-13)32-17-7-4-12(9-26-17)20(22,23)24/h4-10,28H,3H2,1-2H3,(H,27,29,30)/b14-11-,25-10? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFLUDMVIWUVRL-VLNZCECCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=CC(=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromothiophen-2-yl)methylidene]hydroxylamine](/img/structure/B2421284.png)

![3-(2,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421286.png)

![N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2421291.png)

![4-[6-[(2-amino-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2421294.png)